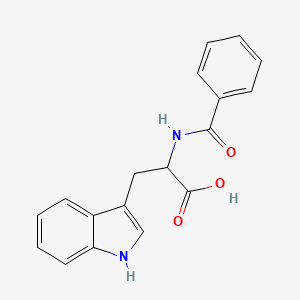

N-benzoyltryptophan

描述

N-benzoyltryptophan is a derivative of tryptophan, an essential amino acid known for its role in protein synthesis and as a precursor to several bioactive compounds

准备方法

Synthetic Routes and Reaction Conditions

N-benzoyltryptophan can be synthesized through the acylation of tryptophan using benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving tryptophan in an aqueous solution, adding benzoyl chloride dropwise, and maintaining the reaction mixture at a controlled temperature to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反应分析

Types of Reactions

N-benzoyltryptophan undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of quinonoid derivatives.

Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinonoid derivatives.

Reduction: Benzyltryptophan.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

N-benzoyltryptophan has been investigated for its antimicrobial properties. Research indicates that derivatives of tryptophan, including this compound, exhibit activity against various bacterial strains. A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, indicating a pathway that could be leveraged for cancer therapy .

Analytical Chemistry

Chromatographic Applications

this compound is utilized in chromatographic techniques, particularly in high-performance liquid chromatography (HPLC). Its unique structure allows for effective separation and analysis of amino acids and peptides in complex mixtures. A study outlined the successful application of this compound as a derivatizing agent to enhance the detection sensitivity of tryptophan in biological samples .

Electrochemical Sensors

Recent advancements have explored the use of this compound in electrochemical sensors for detecting neurotransmitters like dopamine. The compound's electroactive properties enable it to serve as a redox mediator, improving the sensitivity and selectivity of sensors designed for biomedical applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Investigated against bacterial strains | Inhibited growth of Staphylococcus aureus and E. coli |

| Anticancer Research | Evaluated on HeLa and MCF-7 cell lines | Induced apoptosis via caspase activation |

| Chromatographic Technique | Used as a derivatizing agent in HPLC | Enhanced detection sensitivity for tryptophan |

| Electrochemical Sensor Development | For dopamine detection | Improved sensitivity using this compound as mediator |

作用机制

N-benzoyltryptophan exerts its effects by interacting with specific molecular targets, such as enzymes involved in tryptophan metabolism. The benzoyl group enhances its binding affinity to these targets, leading to modulation of enzymatic activity and subsequent biochemical effects. The compound can inhibit or activate enzymes, depending on the context, and influence pathways related to neurotransmitter synthesis and protein metabolism .

相似化合物的比较

Similar Compounds

Tryptophan: The parent amino acid with a simpler structure.

N-acetyltryptophan: Another derivative with an acetyl group instead of a benzoyl group.

Tryptamine: A decarboxylated form of tryptophan with significant biological activity.

Uniqueness

Compared to other derivatives, it offers a balance of stability and reactivity, making it suitable for various research and industrial applications .

生物活性

N-benzoyltryptophan (NBT) is an amino acid derivative that has garnered attention for its diverse biological activities, particularly in the fields of antifungal and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, including its synthesis, structure-activity relationships, and notable case studies.

1. Synthesis of this compound

This compound is synthesized through acylation reactions involving tryptophan and benzoyl chloride or benzoic anhydride. The general synthetic pathway involves:

- Reagents : Tryptophan, benzoyl chloride, or benzoic anhydride.

- Conditions : Typically performed under reflux in a suitable solvent (e.g., acetic acid).

- Yield : The synthesis can yield up to 75% depending on the reaction conditions and purification methods used.

2.1 Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal properties against various fungal strains, particularly Aspergillus fumigatus and Fusarium temperatum. The antifungal activity is evaluated using the Clinical Laboratory Standards Institute (CLSI) guidelines, focusing on the minimum inhibitory concentration (MIC) and percentage inhibition metrics.

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | % Inhibition |

|---|---|---|---|

| N-benzoyl-L-tryptophan | Aspergillus fumigatus | 640 | 85 |

| N-benzoyl-L-tryptophan | Fusarium temperatum | 320 | 90 |

| N-(4-methylbenzoyl)-L-tryptophan | Aspergillus fumigatus | 160 | 95 |

| N-(2-hydroxybenzoyl)-L-tryptophan | Fusarium temperatum | 320 | 88 |

The results indicate that certain derivatives of this compound possess enhanced antifungal activity compared to others, suggesting a structure-activity relationship influenced by substituents on the benzoyl moiety .

2.2 Antimicrobial and Anticancer Properties

In addition to antifungal activity, this compound has been identified as a bioactive metabolite with potential antimicrobial and anticancer properties. A study highlighted its effectiveness against various microbial strains and its ability to inhibit cancer cell proliferation in vitro.

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 20 |

These findings underscore the versatility of this compound as a potential therapeutic agent in treating infections caused by resistant microbial strains .

Case Study 1: Structure-Activity Relationship Analysis

A detailed analysis was conducted on various derivatives of this compound to establish structure-activity relationships (SAR). It was found that modifications at the Cα position significantly influenced biological activity. For instance, compounds with methyl substitutions exhibited increased potency against fungal strains compared to their unsubstituted counterparts .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound derivatives with fungal chitinase, a key enzyme involved in fungal cell wall synthesis. The results indicated strong interactions between specific derivatives and chitinase, supporting their potential as lead compounds for antifungal drug development .

属性

IUPAC Name |

2-benzamido-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c21-17(12-6-2-1-3-7-12)20-16(18(22)23)10-13-11-19-15-9-5-4-8-14(13)15/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBCXLCJWLNDPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304043 | |

| Record name | 2-benzamido-3-(1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4302-66-3, 55629-71-5 | |

| Record name | NSC305271 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC164035 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzamido-3-(1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。